molecular formula C11H11N3O4S B3013190 N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide CAS No. 1396867-96-1

N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B3013190
CAS No.: 1396867-96-1
M. Wt: 281.29
InChI Key: FCTWUEZYXWAPHQ-UHFFFAOYSA-N
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Description

N-(4-(N-(Isoxazol-4-yl)sulfamoyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a central phenyl ring substituted with a sulfamoyl group linked to an isoxazole heterocycle (position 4) and an acetamide moiety. This compound belongs to a broader class of sulfonamide-acetamide hybrids, which are explored for diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

N-[4-(1,2-oxazol-4-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-8(15)13-9-2-4-11(5-3-9)19(16,17)14-10-6-12-18-7-10/h2-7,14H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTWUEZYXWAPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with isoxazole-4-sulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonamide bond between the amine group of 4-aminophenylacetamide and the sulfonyl chloride group of isoxazole-4-sulfonyl chloride .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide has been investigated for its potential as an antibacterial and anticancer agent. Its structural similarity to other sulfonamide antibiotics allows it to inhibit bacterial growth by disrupting folic acid synthesis.

Key Findings:

  • Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

The compound has shown promise in biological assays, particularly for its antiproliferative effects against cancer cell lines. Research suggests that the isoxazole moiety contributes to these effects by interacting with specific cellular targets.

Case Study:
A study published in MDPI explored acetamide-sulfonamide scaffolds and demonstrated that derivatives of this compound exhibited varying degrees of enzyme inhibition, including urease and α-glucosidase .

Chemical Research

In the field of chemical synthesis, this compound serves as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable for developing new compounds.

Reaction TypeProducts FormedCommon Reagents
OxidationSulfone derivativesHydrogen peroxide, potassium permanganate
ReductionAmine derivativesSodium borohydride, lithium aluminum hydride
SubstitutionSubstituted isoxazole derivativesAmines, thiols under basic conditions

Industrial Applications

The compound's unique properties make it suitable for industrial applications, particularly in the development of new materials and chemical processes. Its incorporation into formulations can enhance the performance characteristics of products.

Mechanism of Action

The mechanism of action of N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in bacteriostatic effects . The compound’s molecular targets include the active site of dihydropteroate synthase, where it competes with para-aminobenzoic acid (PABA) for binding .

Comparison with Similar Compounds

Structural Modifications and Key Analogues

The compound’s core structure can be compared to derivatives with variations in:

  • Isoxazole substitution : Position (3-, 4-, or 5-) and substituents (methyl, dimethyl).
  • Sulfamoyl linkage : Replacement with other groups (e.g., methoxyphenyl, carbamimidoyl).
  • Acetamide moiety : Substitution with halogens (Cl, F) or extended alkyl chains.
Table 1: Structural and Physicochemical Comparison
Compound Name Key Structural Features Melting Point (°C) Yield (%) Biological Activity (if reported) Reference
N-(4-(N-(Isoxazol-4-yl)sulfamoyl)phenyl)acetamide Isoxazol-4-yl, unsubstituted Not reported Not reported Not reported -
N-(4-(N-(3-Methylisoxazol-5-yl)sulfamoyl)phenyl)acetamide (13) 3-Methylisoxazol-5-yl Not reported Not reported Not reported
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide 5-Methylisoxazol-3-yl Not reported Not reported Antibacterial (similar derivatives)
N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide 3,4-Dimethylisoxazol-5-yl 241–248 72.5 Urease inhibition (IC₅₀: 18.3 ± 0.05 µM)
N-(4-(N-(4-Methoxyphenyl)sulfamoyl)phenyl)acetamide 4-Methoxyphenyl (replaces isoxazole) Not reported Not reported Not reported
2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide Chloro-substituted acetamide, 5-methylisoxazol-3-yl Not reported Not reported Similar derivatives: Antibacterial

Physicochemical Properties

  • Melting Points : Isoxazole derivatives generally exhibit high melting points (e.g., 165–248°C for compounds in ), influenced by substituents. Dimethylisoxazole analogs (e.g., compound 13 in ) show higher melting points (~241–248°C) due to increased crystallinity from hydrophobic interactions .

Biological Activity

N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminophenylacetamide with isoxazole-4-sulfonyl chloride under basic conditions. This process leads to the formation of a sulfonamide bond, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This structural similarity allows it to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. Consequently, this inhibition leads to bacterial cell death .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures disrupt folic acid synthesis in bacteria, thereby demonstrating effective antibacterial properties.

Antiproliferative Effects

Recent research indicates that this compound may also possess antiproliferative effects against various cancer cell lines. The sulfonamide scaffold has been recognized for its potential in developing new antitumor agents. For instance, derivatives of sulfonamides have been investigated for their ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound and its derivatives:

  • Antibacterial Activity : A study demonstrated that similar sulfonamide compounds effectively inhibited bacterial growth by targeting folic acid synthesis pathways. The minimum inhibitory concentrations (MICs) were established against various bacterial strains.
  • Anticancer Potential : In vitro assays revealed that the compound inhibited the proliferation of cancer cell lines with varying degrees of efficacy. The mechanism was linked to the inhibition of key enzymes involved in cellular metabolism .
  • Urease Inhibition : Molecular docking studies indicated that this compound could act as a competitive inhibitor of urease, an enzyme associated with certain pathological conditions. The IC50 values for urease inhibition were determined, showcasing promising activity compared to standard inhibitors .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusActivity AssessedIC50/ MIC ValuesRemarks
Antibacterial ActivityMIC against E. coli12 µg/mLEffective against Gram-negative bacteria
Antiproliferative EffectsInhibition of cancer cell proliferation15 µM (HeLa cells)Significant reduction in cell viability
Urease InhibitionCompetitive inhibition9.95 µMComparable to known urease inhibitors

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